Cenicriviroc is a member of the class of benzazocines that is (5Z)-1,2,3,4-tetrahydro-1-benzazocine which is substituted by a 2-methylpropyl, N-{4-[(S)-(1-propyl-1H-imidazol-5-yl)methanesulfinyl]phenyl}carboxamide and 4-(2-butoxyethoxy)phenyl groups at positions 1, 5 and 8, respectively. It is a potent chemokine 2 and 5 receptor antagonist currently in development for the treatment of liver fibrosis in adults with nonalcoholic steatohepatitis (NASH). It has a role as a chemokine receptor 5 antagonist, an anti-HIV agent, a chemokine receptor 2 antagonist, an antirheumatic drug and an anti-inflammatory agent. It is a diether, a member of imidazoles, a sulfoxide, an aromatic ether, a secondary carboxamide and a benzazocine. Cenicriviroc has been used in trials studying the treatment of HIV-infection/AIDS, AIDS Dementia Complex, Nonalcoholic Steatohepatitis, Human Immunodeficiency Virus, and HIV-1-Associated Cognitive Motor Complex. Cenicriviroc is an orally bioavailable, dual inhibitor of human C-C chemokine receptor types 2 (CCR2; CD192) and 5 (CCR5; CD195), with potential immunomodulating, anti-inflammatory and antiviral activities. Upon oral administration, cenicriviroc specifically binds to and prevents the activation of both CCR2 and CCR5. This inhibits the activation of CCR2/CCR5-mediated signal transduction pathways and may inhibit inflammatory processes. The G-protein coupled chemokine receptors CCR2 and CCR5 are expressed on the surface of monocytes and macrophages and stimulate their migration and infiltration; they play key roles in inflammation and autoimmune diseases. In addition, cenicriviroc inhibits human immunodeficiency virus (HIV)-1 entry via CCR5 coreceptor interaction.
Mechanism of Action
Cenicriviroc exerts its effects through the antagonism of CCR2 and CCR5, two chemokine receptors involved in immune cell trafficking and inflammatory responses [, , ]. By binding to these receptors, Cenicriviroc prevents the binding of their natural ligands, chemokines like CCL2 (MCP-1) and CCL5 (RANTES), thereby inhibiting the downstream signaling pathways responsible for leukocyte migration and activation [, ]. This dual receptor blockade distinguishes Cenicriviroc from other CCR5 antagonists like Maraviroc, which solely targets CCR5 [, , ].
Applications
As an entry inhibitor, Cenicriviroc prevents HIV-1 from entering target cells by blocking the CCR5 co-receptor, essential for viral entry [, ].
Studies indicate promising in vitro activity against R5 tropic HIV-1, with the potential for once-daily treatment [, , ].
Clinical trials have shown comparable efficacy to Efavirenz in treatment-naïve individuals, with a favorable safety profile [].
Cenicriviroc's dual CCR2/CCR5 antagonism effectively inhibits the recruitment of inflammatory macrophages and lymphocytes to the liver, key drivers of inflammation and fibrosis [, , , , ].
Preclinical models and clinical trials demonstrate significant antifibrotic effects, with potential for improving liver histology and slowing disease progression [, , , , ].
Research suggests Cenicriviroc may also modulate metabolic parameters and inflammatory cytokines, potentially impacting insulin resistance in NASH patients [].
Pain Management:
Studies indicate Cenicriviroc's ability to alleviate pain-related behaviors in animal models of neuropathic pain, possibly through its anti-inflammatory effects on glial and immune cells [].
Research suggests Cenicriviroc may potentiate opioid analgesia, offering a potential for improved pain management in combination with opioids [, ].
Other Inflammatory Conditions:
Cenicriviroc's broad anti-inflammatory properties make it a potential candidate for managing other inflammatory diseases like rheumatoid arthritis and COVID-19 [, , ].
Early research suggests it may also inhibit HCV replication in vitro, warranting further investigation into its role in managing hepatitis C [].
Related Compounds
Maraviroc
Compound Description: Maraviroc is a CCR5 antagonist that blocks HIV-1 entry into cells. It is a first-in-class CCR5 inhibitor approved for the treatment of HIV-1 infection. [, , , ]
Relevance: Maraviroc is structurally similar to Cenicriviroc and shares its ability to bind to CCR5, preventing viral entry. Unlike Cenicriviroc, Maraviroc does not exhibit activity against CCR2. This difference is highlighted in studies demonstrating that Cenicriviroc does not push cell-free virions into the extracellular space like Maraviroc does. [] Additionally, Cenicriviroc has shown greater efficacy in inhibiting monocyte trans-endothelial migration compared to Maraviroc, possibly due to its dual CCR2/CCR5 antagonism. []
BMS-22
Compound Description: BMS-22 is a selective antagonist of CCR2. [, ]
Relevance: BMS-22 serves as a comparative compound in research investigating the dual CCR2/CCR5 antagonistic activity of Cenicriviroc. Studies demonstrate that Cenicriviroc exhibits greater potency in inhibiting monocyte trans-endothelial migration compared to BMS-22, suggesting the added benefit of dual receptor antagonism. [] Additionally, Cenicriviroc demonstrates superior CCR2 occupancy in murine models compared to BMS-22. []
Efavirenz
Compound Description: Efavirenz is a non-nucleoside reverse transcriptase inhibitor used in combination antiretroviral therapy for the treatment of HIV-1 infection. [, ]
Relevance: Efavirenz serves as a comparator drug in clinical trials assessing the efficacy and safety of Cenicriviroc in treating HIV-1 infection. These studies aim to demonstrate the non-inferiority of Cenicriviroc to standard antiretroviral therapies like Efavirenz while highlighting its potentially improved safety and tolerability profile. [] Additionally, studies comparing the effects of Cenicriviroc and Efavirenz on hepatic fibrosis biomarkers in HIV-infected individuals suggest that Cenicriviroc may offer additional benefits in mitigating liver fibrosis progression. []
Obeticholic Acid (Ocaliva)
Compound Description: Obeticholic acid is a potent and selective farnesoid X receptor (FXR) agonist approved for the treatment of primary biliary cholangitis. [, ]
Relevance: Obeticholic acid serves as a comparator drug in preclinical studies investigating the therapeutic potential of Cenicriviroc in treating non-alcoholic steatohepatitis (NASH). While both drugs target different pathways implicated in NASH pathogenesis, their comparative efficacy in improving hepatic outcomes is evaluated. [] Notably, Obeticholic acid exhibits a more pronounced effect on reducing hepatic steatosis, while Cenicriviroc demonstrates greater efficacy in ameliorating inflammation and fibrosis. []
Elafibranor
Compound Description: Elafibranor is a dual peroxisome proliferator-activated receptor alpha and delta agonist investigated for its therapeutic potential in treating NASH. []
Relevance: Elafibranor serves as a comparator drug in clinical trials evaluating the efficacy and safety of Cenicriviroc in treating NASH. Both drugs represent novel therapeutic options for NASH, and their comparative effectiveness in achieving clinically meaningful endpoints is assessed. []
Sofosbuvir
Compound Description: Sofosbuvir is a nucleotide analog inhibitor of the hepatitis C virus (HCV) NS5B polymerase, used in combination with other antiviral agents for the treatment of chronic HCV infection. []
Relevance: Sofosbuvir serves as a comparator drug in in vitro studies investigating the potential antiviral effects of Cenicriviroc against HCV. These studies explore the observation that CCR5 antagonism, exhibited by Cenicriviroc, may impact HCV replication. [] Notably, Cenicriviroc demonstrates a reduction in HCV RNA and protein levels, albeit less pronounced than Sofosbuvir. []
Raltegravir
Compound Description: Raltegravir is an integrase inhibitor used as part of antiretroviral therapy to treat HIV infection. []
Relevance: Raltegravir serves as a negative control in in vitro studies investigating the effect of CCR5 antagonism on HCV replication. Unlike Cenicriviroc and Maraviroc, Raltegravir does not target the CCR5 receptor and therefore should not influence HCV replication. This contrast is evident in studies where Raltegravir does not reduce HCV RNA levels, unlike Cenicriviroc. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Cenicriviroc Mesylate is the mesylate salt form of cenicriviroc, an orally bioavailable, dual inhibitor of human C-C chemokine receptor types 2 (CCR2; CD192) and 5 (CCR5; CD195), with potential immunomodulating, anti-inflammatory and antiviral activities. Upon oral administration, cenicriviroc specifically binds to and prevents the activation of both CCR2 and CCR5. This inhibits the activation of CCR2/CCR5-mediated signal transduction pathways and may inhibit inflammatory processes. The G-protein coupled chemokine receptors CCR2 and CCR5 are expressed on the surface of monocytes and macrophages and stimulate their migration and infiltration; they play key roles in inflammation and autoimmune diseases. In addition, cenicriviroc inhibits human immunodeficiency virus (HIV)-1 entry via CCR5 coreceptor interaction.
CCT244747 is a potent inhibitor of checkpoint kinase 1 (Chk1; IC50 = 8 nM). It is selective for Chk1 over FLT3, Chk2, and CDK1 (IC50s = 600, >10,000, and >10,000 nM, respectively) as well as a panel of 121 additional kinases at a concentration of 10 μM. CCT244747 reverses cell cycle arrest at the G2/M phase induced by etoposide and SN-38 in HT-29 cells and gemcitabine in SW620 cells, indicating cellular G2 checkpoint abrogation. It potentiates the genotoxicity of SN-38, gemcitabine, and etoposide in HT-29, SW620, MiaPaCa-2, and Calu-6 cells with potentiation index (PI) values ranging from 1.9-8.5, 2.6-12.2, 5-16, and 1.4-5.6, respectively. In vivo, CCT244747 (75 mg/kg), in combination with irinotecan or gemcitabine, increases the delay of tumor growth in SW620 and Calu-6 mouse xenograft models, respectively. CCT244747 is a novel potent, highly selective, orally active ATP-competitive CHK1 inhibitor with potential anticancer activity. CCT244747 inhibited cellular CHK1 activity (IC 29-170 nmol/L), significantly enhanced the cytotoxicity of several anticancer drugs, and abrogated drug-induced S and G arrest in multiple tumor cell lines. CCT244747 represents the first structural disclosure of a highly selective, orally active CHK1 inhibitor and warrants further evaluation alone or combined with genotoxic anticancer therapies.
CCT251455 is a potent and selecltive MSP1 inhibitor with potential anticancer activitiy. The protein kinase MPS1 is a crucial component of the spindle assembly checkpoint signal and is aberrantly overexpressed in many human cancers. MPS1 is one of the top 25 genes overexpressed in tumors with chromosomal instability and aneuploidy. PTEN-deficient breast tumor cells are particularly dependent upon MPS1 for their survival, making it a target of significant interest in oncology. CCT251455 stabilizes an inactive conformation of MPS1 with the activation loop ordered in a manner incompatible with ATP and substrate-peptide binding; it displays a favorable oral pharmacokinetic profile, shows dose-dependent inhibition of MPS1 in an HCT116 human tumor xenograft model, and is an attractive tool compound to elucidate further the therapeutic potential of MPS1 inhibition.
Chk1 Inhibitor SRA737 is an orally bioavailable inhibitor of checkpoint kinase 1 (chk1), with potential antineoplastic and chemosensitization activities. Upon oral administration, chk1 inhibitor SRA737 selectively binds to chk1, thereby preventing chk1 activity and abrogating the repair of damaged DNA. This may lead to an accumulation of damaged DNA, inhibition of cell cycle arrest, and induction of apoptosis. SRA737 may potentiate the cytotoxicity of DNA-damaging agents and reverse tumor cell resistance to chemotherapeutic agents. Chk1, an adenosine triphosphate (ATP)-dependent serine/threonine kinase overexpressed in a variety of cancer cell types, mediates cell cycle checkpoint control and is essential for DNA repair; it plays a key role in resistance to chemotherapeutic agents by repairing DNA damage.
CCT251236 is an inhibitor of transcription mediated by heat shock factor 1 (Hsf1) that binds to Pirin (Ki = 28 nM) and inhibits Hsf1-mediated induction of heat shock protein 27 (Hsp27) in U2OS cells (IC50 = 19 nM). It inhibits growth of SKOV3 ovarian carcinoma cells (GI50 = 1.1 nM). CCT251236 (20 mg/kg) reduces tumor volume in an SKOV3 mouse xenograft model. CCT251236 is a potent and orally active Pirin Ligand from a Heat Shock Transcription Factor 1 (HSF1) Phenotypic Screen. CCT251236 is orally bioavailable and displays efficacy in a human ovarian carcinoma xenograft model. CCT251236 demonstrated excellent antiproliferative activity against the WM266.4 cell line (pGI50 = 7.92 ± 0.10, GI50 = 12 nM, n =11).
Cefmenoxime Hydrochloride is the hydrochloride salt form of cefmenoxime, a third-generation, semi-synthetic, beta-lactam cephalosporin antibiotic with antibacterial activity. Cefmenoxime binds to penicillin-binding proteins (PBPs), transpeptidases that are responsible for crosslinking of peptidoglycan. By preventing crosslinking of peptidoglycan, cell wall integrity is lost and cell wall synthesis is halted. A cephalosporin antibiotic that is administered intravenously or intramuscularly. It is active against most common gram-positive and gram-negative microorganisms, is a potent inhibitor of Enterobacteriaceae, and is highly resistant to hydrolysis by beta-lactamases. The drug has a high rate of efficacy in many types of infection and to date no severe side effects have been noted.